molecular formula C18H22NaO8P2 B14101560 Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, bis(dihydrogenphosphate), tetrasodium salt

Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, bis(dihydrogenphosphate), tetrasodium salt

Cat. No.: B14101560
M. Wt: 451.3 g/mol
InChI Key: RWIQFPBIFDLFNF-ZAGWXBKKSA-N
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Description

Phenol, 4,4’-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, bis(dihydrogenphosphate), tetrasodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of phenol groups linked through a diethyl-ethenediyl bridge, with phosphate groups attached, forming a tetrasodium salt. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, bis(dihydrogenphosphate), tetrasodium salt typically involves the following steps:

    Formation of the Diethyl-ethenediyl Bridge: This step involves the reaction of ethylene with diethyl groups under controlled conditions to form the diethyl-ethenediyl bridge.

    Attachment of Phenol Groups: Phenol groups are then attached to the diethyl-ethenediyl bridge through a substitution reaction.

    Phosphorylation: The phenol groups are phosphorylated using phosphoric acid or its derivatives to form bis(dihydrogenphosphate) groups.

    Formation of Tetrasodium Salt: Finally, the compound is neutralized with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors are used.

    Catalysts and Solvents: Specific catalysts and solvents are employed to enhance reaction rates and selectivity.

    Purification: The final product is purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, bis(dihydrogenphosphate), tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.

    Substitution: The phenol groups can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Nitro-phenols, halogenated phenols.

Scientific Research Applications

Phenol, 4,4’-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, bis(dihydrogenphosphate), tetrasodium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the manufacture of polymers, resins, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, bis(dihydrogenphosphate), tetrasodium salt involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The phosphate groups can participate in phosphorylation reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4,4’-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, 1,1’-diacetate: Similar structure but with acetate groups instead of phosphate groups.

    Phenol, 4,4’-(1,2-diethylidene-1,2-ethanediyl)bis-: Lacks the phosphate groups, making it less reactive in certain applications.

Uniqueness

Phenol, 4,4’-[(1E)-1,2-diethyl-1,2-ethenediyl]bis-, bis(dihydrogenphosphate), tetrasodium salt is unique due to the presence of both phenol and phosphate groups, which confer distinct chemical reactivity and biological activity. This combination makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C18H22NaO8P2

Molecular Weight

451.3 g/mol

InChI

InChI=1S/C18H22O8P2.Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);/b18-17+;

InChI Key

RWIQFPBIFDLFNF-ZAGWXBKKSA-N

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O.[Na]

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O.[Na]

Related CAS

4719-75-9
5965-09-3

Origin of Product

United States

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